molecular formula C21H24N2O4 B268822 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268822
M. Wt: 368.4 g/mol
InChI Key: BQZRBBUTOVLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential use in cancer therapy. DMAPT is a small molecule that has been shown to have anti-cancer properties in preclinical studies.

Mechanism of Action

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB activity, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide induces apoptosis (programmed cell death) in cancer cells. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to inhibit the expression of genes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its low toxicity. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a potential candidate for cancer therapy. However, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. Additionally, further studies are needed to determine the optimal dose and administration route for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in cancer therapy. Another area of interest is the development of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide analogs that have improved solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is a synthetic compound that has shown promise as a potential cancer therapy. Its ability to inhibit the activity of NF-κB and induce apoptosis in cancer cells has been extensively studied. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-angiogenic properties. While 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages as a therapeutic agent, its low solubility and short half-life in the body can limit its effectiveness. Future studies are needed to optimize the synthesis method and develop more efficient administration routes for 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. Clinical trials are also needed to determine the safety and efficacy of 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans.

Synthesis Methods

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized by reacting 3,5-dimethylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of sodium hydride. The resulting product is then reacted with chloroacetyl chloride to give 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in several studies and has been optimized for high yield and purity.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. 2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O4/c1-15-10-16(2)12-19(11-15)27-14-20(24)22-18-5-3-4-17(13-18)21(25)23-6-8-26-9-7-23/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,24)

InChI Key

BQZRBBUTOVLBDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.